[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine
Description
[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine is a secondary amine featuring a pyrazole ring substituted with a methyl group at the 1-position and an ethylamine side chain. Its molecular formula is C₈H₁₄N₄, with a molecular weight of 166.24 g/mol (inferred from structural analogs in and ). This compound is cataloged under CAS 1378239-50-9 and is typically available at 95% purity.
Properties
IUPAC Name |
1-(2-methylpyrazol-3-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(8)5-7-3-4-9-10(7)2/h3-4,6H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEPNFHKQUELMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or their equivalents.
Alkylation: The next step involves the alkylation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the pyrazole ring or the ethylamine side chain. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
Antidiabetic Agents
One notable application of this compound is in the development of antidiabetic medications. For instance, derivatives of pyrazole compounds, including those similar to [1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine, have been synthesized and evaluated for their efficacy in managing type 2 diabetes mellitus. The compound Teneligliptin, which is structurally related, has been marketed for this purpose in Japan, indicating a potential pathway for utilizing pyrazole derivatives in diabetes treatment .
Antifungal Activity
Research has highlighted the antifungal properties of pyrazole derivatives. A study investigated novel pyrazole amides as promising candidates for fungicidal drugs. These compounds demonstrated significant activity against various fungal pathogens, suggesting that this compound and its derivatives could be explored further for agricultural applications as fungicides .
Synthesis and Characterization
A key aspect of research on this compound involves its synthesis and characterization. A study reported an efficient one-pot synthesis method for related pyrazole compounds, which was characterized using various spectroscopic techniques including FTIR and NMR. This methodology emphasizes the operational ease and high yield achievable in synthesizing such compounds, making them accessible for further research .
Structure–Activity Relationship Studies
In-depth studies on the structure–activity relationship (SAR) of pyrazole derivatives have been conducted to optimize their biological activities. For example, modifications to the pyrazole ring structure have shown to enhance the potency of these compounds as PRMT5 inhibitors, which are relevant in cancer therapy. Such insights can guide future modifications of this compound to improve its therapeutic potential .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of [1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Variations
The compound’s structural analogs differ in substituents on the pyrazole ring, amine group, or side chains. Key examples include:
Key Observations :
Physicochemical Properties
- Basicity: The target compound’s amine group (pKa ~8–10, inferred from analogs) makes it moderately basic, suitable for salt formation. In contrast, ethyl(methyl)amino-substituted analogs (pKa 8.8) show similar basicity, while pyridine-containing derivatives (e.g., ) may exhibit lower basicity due to the electron-withdrawing pyridine ring.
- Solubility : Hydrochloride salts (e.g., ) improve water solubility, critical for pharmaceutical formulations. The bromophenyl derivative likely has reduced solubility in polar solvents due to hydrophobic substituents.
- Stability : Methyl groups on the pyrazole ring (common in all analogs) enhance steric protection against metabolic degradation.
Hydrogen Bonding and Crystal Packing
- Hydrogen-bond donors: The amine group in the target compound acts as a donor, while pyrazole nitrogens serve as acceptors. Similar patterns are observed in analogs like , but bulky substituents (e.g., bromophenyl in ) disrupt crystal packing.
- Graph-set analysis : Etter’s methodology predicts R₂²(8) motifs for dimer formation in pyrazol-5-amine derivatives.
Biological Activity
[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine is a pyrazole derivative characterized by its unique structure, which includes a methyl group attached to the pyrazole ring and an ethylamine side chain. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or altering receptor functions through specific interactions. Such mechanisms are crucial for its potential therapeutic applications in treating various diseases.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Properties
Numerous studies have highlighted the anti-inflammatory effects of pyrazole derivatives. For example, compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In vitro assays have shown that certain pyrazole derivatives can reduce inflammatory markers such as TNF-α and IL-6, indicating their potential as anti-inflammatory agents .
Anticancer Potential
The anticancer properties of this compound are also noteworthy. Research has demonstrated that pyrazole derivatives can inhibit specific kinases involved in cancer progression. For instance, studies have identified compounds that effectively inhibit CK1δ kinase activity, which is associated with various cancers. The ability to modulate such targets positions this compound as a promising candidate for further development in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | CK1δ kinase inhibition |
Case Study: Anticancer Activity
In a recent study focusing on the anticancer effects of pyrazole derivatives, a series of compounds were synthesized and tested for their ability to inhibit CK1δ kinase. Among these compounds, one derivative exhibited an IC50 value of 98.6 nM, demonstrating potent inhibitory activity. This finding underscores the potential of this compound as a scaffold for developing targeted cancer therapies .
Case Study: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of pyrazole derivatives using a carrageenan-induced edema model in rats. The study revealed that specific derivatives significantly reduced edema compared to control groups, suggesting their effectiveness in managing inflammatory responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
